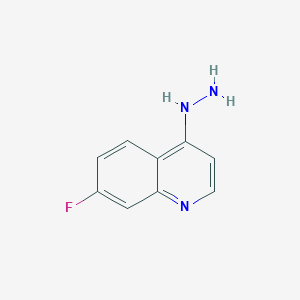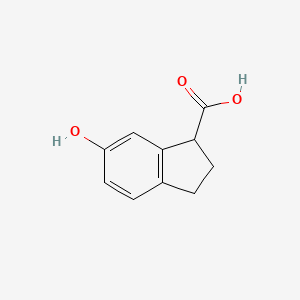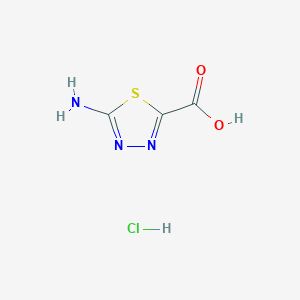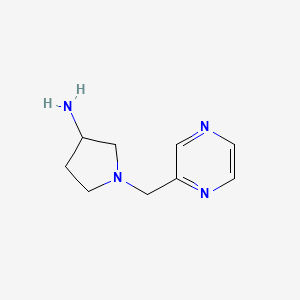![molecular formula C7H3ClN4 B11911157 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11911157.png)
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound with the molecular formula C7H3ClN4 It is a derivative of pyrrolopyrimidine and contains a chlorine atom at the 2-position and a cyano group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrimidine with a suitable nitrile source under basic conditions. The reaction is often carried out in the presence of a catalyst such as copper(I) chloride and a base like potassium carbonate in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.
Cyclization Reactions: The cyano group at the 7-position can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an aminopyrrolopyrimidine derivative .
Scientific Research Applications
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Biological Research: It serves as a tool compound for studying various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile depends on its specific application. In medicinal chemistry, it often acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
- 2-Fluoro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
- 2-Iodo-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
Uniqueness
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and binding affinity in biological systems. The chlorine atom can participate in hydrogen bonding and other interactions that are not possible with other halogens, making this compound particularly interesting for drug design .
Properties
Molecular Formula |
C7H3ClN4 |
|---|---|
Molecular Weight |
178.58 g/mol |
IUPAC Name |
2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-7-11-3-5-6(12-7)4(1-9)2-10-5/h2-3,10H |
InChI Key |
ZWPQYJOXQLGCLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=NC=C2N1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Imidazo[1,2-a]pyridine; propan-2-one](/img/structure/B11911085.png)

![5-Hydroxy-2-methyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(2h,5h)-dione](/img/structure/B11911101.png)
![(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine hydrochloride](/img/structure/B11911112.png)

![5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11911128.png)



![4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11911162.png)
